molecular formula C11H15ClN2 B3022255 [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride CAS No. 52971-31-0

[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride

Cat. No.: B3022255
CAS No.: 52971-31-0
M. Wt: 210.70
InChI Key: OOYGVXHXWUVIQR-UHFFFAOYSA-N
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Description

[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₅ClN₂ . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride are currently unknown. This compound is a derivative of indole, a ubiquitous component of biologically potent naturally occurring compounds

Mode of Action

Indole derivatives have been shown to exhibit a wide range of biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives have been reported to influence various biological pathways

Biochemical Analysis

Biochemical Properties

[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in oxidative stress responses, such as NADPH oxidase . These interactions often result in the modulation of enzyme activity, which can influence cellular redox states and signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species levels and activating apoptotic pathways . Additionally, this compound may affect cell cycle regulation, leading to cell cycle arrest in specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to modulate the activity of sirtuins, a family of proteins involved in cellular stress responses and metabolism . This modulation can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions can alter the metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported into cells via organic cation transporters, which facilitate their uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they modulate mitochondrial function and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1-methylindole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents such as or .

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reaction with can yield .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Acyl chlorides, pyridine as solvent and catalyst.

Major Products Formed:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

    Amide derivatives: from substitution.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biological probe to study cellular processes.
  • Used in the synthesis of bioactive compounds for research purposes.

Medicine:

  • Explored for its potential pharmacological activities , including anticancer and antimicrobial properties.
  • Utilized in the development of therapeutic agents targeting specific biological pathways.

Industry:

  • Applied in the production of specialty chemicals and pharmaceutical intermediates .
  • Used in the formulation of advanced materials with specific properties.

Comparison with Similar Compounds

    1-Methylindole: A precursor in the synthesis of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride.

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: A compound with anticancer properties.

Uniqueness:

  • This compound is unique due to its specific amine substitution on the indole ring, which imparts distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(1-methylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8(12)10-7-13(2)11-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGVXHXWUVIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C2=CC=CC=C21)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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